Dextromoramide tartrate

Description

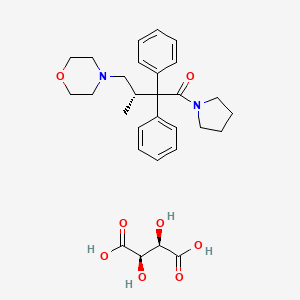

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

2922-44-3 |

|---|---|

Formule moléculaire |

C29H38N2O8 |

Poids moléculaire |

542.6 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m11/s1 |

Clé InChI |

ACRMUSVWIFZVSM-JTHHODAVSA-N |

SMILES |

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |

Autres numéros CAS |

2922-44-3 |

Synonymes |

D Moramide D-Moramide Dextromoramide Dextromoramide Tartrate Palfium Pyrrolamidol Tartrate, Dextromoramide |

Origine du produit |

United States |

Historical Trajectory and Early Chemical Development of Dextromoramide Tartrate

Inception of Dextromoramide: Discovery and Initial Synthesis Context

Dextromoramide was first synthesized and patented in 1956 by Dr. Paul Janssen, the founder of Janssen Pharmaceutica in Belgium. wikipedia.orgpatsnap.com Its discovery was not an isolated event but a product of a systematic and prolific period of research led by Janssen, who established his own research laboratory in 1953 with the express goal of discovering and patenting novel, active chemical compounds to fund further research. wikipedia.orgpauljanssenaward.comnih.gov This endeavor led to the creation of numerous important medications, including haloperidol (B65202) and fentanyl. wikipedia.orgwikipedia.org

The synthesis of dextromoramide emerged from investigations into a family of compounds known as α,α-Diphenyl-γ-Dialkyamino-Butyramides. wikipedia.org While many compounds in this series showed other physiological activities, such as inhibiting gastric secretions, the primary research focus shifted towards developing potent analgesics. wikipedia.org Dextromoramide is chemically designated as (+)-1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine. wikipedia.org It is structurally related to methadone and is specifically the dextrorotatory (+) isomer of the compound moramide (B1143482). unodc.orgebi.ac.uk Early research quickly established that the analgesic activity resides almost exclusively in this dextro-isomer, while the corresponding levorotatory isomer, levomoramide, is virtually inactive. unodc.orgwikipedia.org

Evolution of Synthetic Analgesics: Dextromoramide's Position within Early Opioid Research

The development of dextromoramide was a key milestone in the mid-20th century evolution of synthetic analgesics. This era was characterized by a scientific shift from modifying plant-derived alkaloids like morphine to creating entirely novel synthetic molecules. unodc.orgnih.gov Dr. Paul Janssen's work built upon the foundations laid by German chemists who had earlier synthesized pethidine and methadone. nih.goviiab.me

Janssen's initial work in this field used methadone as a chemical starting point, which led to the development of dextromoramide. iiab.me Following this success, his research team turned its focus to creating analogues of pethidine, which resulted in the synthesis of phenoperidine in 1957 and, subsequently, the exceptionally potent fentanyl in 1960. nih.goviiab.mepharmaceutical-technology.com Dextromoramide was thus a crucial early achievement for Janssen Pharmaceutica, demonstrating the success of its systematic approach to drug discovery and positioning the company as a leader in the field of synthetic opioid research, predating its work on the now widely known fentanyl family. pauljanssenaward.comnih.gov

Fundamental Preclinical Investigations and Comparative Compound Assessments

Following its synthesis, dextromoramide underwent extensive preclinical investigation to characterize its pharmacological properties. These studies confirmed it was a powerful opioid analgesic, with research indicating its potency to be approximately two to four times greater than that of morphine. wikipedia.orgnih.gov The stereospecificity of the compound was a critical finding, with the dextrorotatory isomer being responsible for the analgesic effect. wikipedia.org

Early comparative assessments utilized several established animal models to measure analgesic efficacy. These methods provided a quantitative basis for comparing the potency of new compounds against existing ones.

| Preclinical Analgesic Assessment Method | Description | Animal Model |

| Eddy Method (Hot-Plate Test) | Measures the reaction time of the animal to a thermal stimulus by placing it on a hot-plate maintained at a constant temperature (e.g., 55°C). unodc.org | Mouse |

| Ercoli & Lewis Method | Records the time taken for the animal to react (e.g., shudder) to pain induced by a focused beam of hot light on its back. unodc.org | Rat |

| Haffner Method | Assesses the pain response induced by applying a standardized pressure to the base of the animal's tail. unodc.org | Mouse |

A comparative study in rats evaluating several opioids found that the ratio of analgesic potency to respiratory depressant potency was similar for dextromoramide, morphine, methadone, and others. nih.gov However, a separate small-scale study noted that dextromoramide might cause more respiratory depression than morphine in a post-operative context. cbg-meb.nl Further research into its structure-activity relationship determined that the combination of a pyrrolidine (B122466) ring, a dextro methyl group on the alkyl chain, a morpholine (B109124) ring, and unsubstituted phenyl rings was crucial for its high potency. wikipedia.org In vitro binding studies later confirmed that dextromoramide exerts its effects primarily through its action on mu-opioid receptors. patsnap.comresearchgate.net

Chemical Synthesis, Derivatization, and Stereochemical Purity of Dextromoramide Tartrate

Established Synthetic Pathways for Dextromoramide Base

The synthesis of the dextromoramide free base is a complex process, beginning with the construction of key precursors and culminating in a stereospecific condensation reaction. The original synthesis was developed by Dr. Paul Janssen at Janssen Pharmaceuticals in 1956 during research into the α,α-Diphenyl-γ-Dialkyamino-Butyramide family of compounds. wikipedia.org

Key Precursors and Intermediate Synthesis

The assembly of the dextromoramide molecule relies on the initial synthesis of several critical precursors. A primary route involves the preparation of optically active intermediates that establish the crucial stereocenter of the molecule.

One key precursor is (S)-1-(morpholin-4-yl)propan-2-ol . nih.gov The synthesis of this chiral alcohol can be accomplished via chemoenzymatic methods. For instance, a racemic mixture of 1-(morpholin-4-yl)propan-2-ol is subjected to enzymatic kinetic resolution (EKR) using lipase. This process selectively acylates one enantiomer, allowing for the separation and isolation of the desired optically pure alcohol, which is essential for the subsequent steps of the total synthesis. nih.gov

Another pivotal intermediate is (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid . nih.gov The synthesis of this compound establishes the core structure containing the quaternary carbon with two phenyl groups and the chiral center that dictates the dextrorotatory nature of the final product. Its synthesis is a critical step that requires careful control to maintain stereochemical integrity. evitachem.com Precursor chemicals legislation often lists compounds like 2-methyl-3-morpholino-1,1-diphenylpropane-carboxylic acid, highlighting their importance in the synthetic pathway. azleg.gov

| Precursor/Intermediate | Role in Synthesis |

| (S)-1-(morpholin-4-yl)propan-2-ol | A key chiral building block used to construct the morpholino-containing side chain with the correct stereochemistry. nih.gov |

| (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid | The primary carboxylic acid precursor that undergoes condensation with pyrrolidine (B122466) to form the final amide bond. nih.gov |

| Pyrrolidine | The amine component that forms the amide bond with the diphenylbutanoic acid derivative. nih.gov |

| α,α-Diphenyl-γ-Dialkyamino-Butyramides | The general class of compounds whose investigation led to the discovery and synthesis of dextromoramide. wikipedia.org |

Mechanistic Studies of Core Reactions (e.g., Condensation)

The final step in the formation of the dextromoramide base is the condensation reaction between the activated carboxylic acid precursor and pyrrolidine. This reaction forms the characteristic amide linkage of the molecule. The process is formally described as the condensation of pyrrolidine with (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid. nih.gov

Mechanistic studies, particularly from analogous syntheses, suggest the reaction pathway can involve a direct nucleophilic displacement. nih.gov In this mechanism, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the carbonyl carbon of the activated diphenylbutanoic acid derivative. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a leaving group and forming the stable amide bond of the final dextromoramide base. nih.govnih.gov The activation of the carboxylic acid is a critical step to facilitate this nucleophilic attack.

Formation of Dextromoramide Tartrate Salt

The dextromoramide base is typically converted into its tartrate salt to improve its physicochemical properties, such as solubility and stability, making it suitable for pharmaceutical formulation. evitachem.com

Salt Formation Chemistry and Optimization

The salt, this compound, is formed by reacting the dextromoramide free base with L-(+)-tartaric acid. nih.govnih.gov The resulting salt is a diastereomer, as it combines the (S)-enantiomer of the dextromoramide base with the (2R,3R)-enantiomer of tartaric acid. nih.gov The reaction involves a simple acid-base neutralization where the basic nitrogen atoms of the dextromoramide molecule are protonated by the carboxylic acid groups of the tartaric acid.

The general procedure for this type of amine salt resolution involves dissolving the racemic base and the chiral acid in a suitable hot solvent, such as methanol. orgsyn.org As the solution cools, the lower solubility of one of the two diastereomeric salts causes it to selectively crystallize, leaving the other more soluble diastereomer in the mother liquor. orgsyn.org

Crystallization Processes and Influence on Purity

Crystallization is a crucial step for both the purification and the chiral resolution of this compound. The significant difference in the physical properties, such as solubility, between the two diastereomeric salts—((S)-dextromoramide-(R,R)-tartrate and (R)-dextromoramide-(R,R)-tartrate)—allows for efficient separation via fractional crystallization. nih.gov

The process is optimized to maximize the yield and purity of the desired diastereomer. This involves controlling parameters such as the cooling rate, solvent system, and agitation. A slow, controlled cooling process allows for the formation of well-defined, stable crystals, minimizing the inclusion of impurities within the crystal lattice. strath.ac.uk The initial crop of crystals is typically of high purity. Subsequent crops can be obtained by concentrating the mother liquor, although these may require further recrystallization to achieve the desired level of purity. orgsyn.org The presence of any structurally related impurities can affect the crystal growth and morphology, potentially leading to the inclusion of these impurities through surface adsorption or lattice incorporation, thereby impacting the final product's quality. strath.ac.uk

Stereochemical Control and Enantiomeric Purity

The biological activity of dextromoramide resides almost exclusively in the dextrorotatory, or (+)-isomer. wikipedia.org The corresponding levorotatory isomer, levomoramide, is virtually inactive. wikipedia.org Therefore, ensuring the stereochemical purity of the final product is a critical aspect of the manufacturing process.

The absolute configuration of the active enantiomer is (S). nih.gov This is combined with L-(+)-tartaric acid, which has a (2R,3R) configuration, to form the specific diastereomeric salt, (S)-dextromoramide-(2R,3R)-tartrate. nih.govnih.gov

Stereochemical control is achieved through several key strategies:

Use of Chiral Precursors: The synthesis often starts with optically pure precursors, such as (S)-1-(morpholin-4-yl)propan-2-ol, to set the desired stereochemistry early in the synthetic sequence. nih.gov

Stereoselective Reactions: Employing reactions that preserve the stereochemical integrity of the chiral centers throughout the synthesis.

Chiral Resolution: The resolution of the final racemic base using a chiral resolving agent, like L-(+)-tartaric acid, is the most critical step. The formation of diastereomeric salts and their separation by crystallization effectively isolates the desired (S)-enantiomer. nih.gov

The enantiomeric purity of the final product is confirmed using analytical techniques such as polarimetry to measure the specific optical rotation and chiral high-performance liquid chromatography (HPLC). nih.gov Chiral HPLC uses a chiral stationary phase to separate the enantiomers, allowing for their accurate quantification and the determination of enantiomeric excess. Other advanced techniques like capillary electrophoresis with chiral selectors (e.g., cyclodextrins) can also be employed for enantiomeric purity assessment. rug.nl

| Parameter | Description |

| Active Isomer | Dextromoramide, the (+)- or (S)-enantiomer. nih.govwikipedia.org |

| Inactive Isomer | Levomoramide, the (-)- or (R)-enantiomer. wikipedia.org |

| Resolving Agent | L-(+)-tartaric acid, also known as (2R,3R)-tartaric acid. nih.govnih.gov |

| Final Salt Configuration | (S)-dextromoramide-(2R,3R)-tartrate. nih.gov |

| Purity Analysis Methods | Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis. nih.govrug.nl |

Chiral Synthesis Strategies and Diastereomeric Resolution

The synthesis of dextromoramide with the correct stereochemistry is a critical process that relies on a combination of chiral starting materials and diastereomeric resolution techniques. The absolute configuration of the chiral center in the active dextromoramide enantiomer is (S).

A key precursor in the synthesis is (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid. smolecule.comnih.gov The synthesis of this chiral acid is a foundational step that dictates the stereochemistry of the final product. One strategy to obtain this precursor involves the use of optically active starting materials. For instance, a chemoenzymatic methodology can be employed, utilizing a lipase-catalyzed kinetic resolution of a racemic alcohol like 1-(morpholin-4-yl)propan-2-ol to isolate the desired (S)-enantiomer, which then serves as a critical building block. nih.gov

Once the chiral butanoic acid derivative is synthesized, it undergoes a condensation reaction with pyrrolidine to form the amide bond, yielding dextromoramide. smolecule.com This reaction is typically carried out under controlled conditions to prevent racemization of the chiral center.

The final and crucial step for ensuring high stereochemical purity is the formation of the tartrate salt through diastereomeric resolution. Dextromoramide base, containing the (S)-enantiomer, is reacted with L-(+)-tartaric acid (which has two (R)-chiral centers). This reaction creates a pair of diastereomers: ((S)-dextromoramide)-((R,R)-tartrate) and any contaminating ((R)-dextromoramide)-((R,R)-tartrate). These diastereomers have different physical properties, most notably their solubility. smolecule.com

By carefully controlling the crystallization process, typically from a solvent like ethanol, the less soluble and desired ((S)-dextromoramide)-((R,R)-tartrate) salt selectively precipitates, leaving the more soluble diastereomeric impurity in the solution. smolecule.com This selective crystallization is a powerful purification method that significantly enhances the enantiomeric excess of the final this compound product.

Table 1: Key Stages in the Chiral Synthesis and Resolution of this compound

| Stage | Description | Key Reagents/Techniques | Purpose |

| Chiral Precursor Synthesis | Synthesis of (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid. | Lipase-catalyzed kinetic resolution, optically active starting materials. | To establish the correct (S)-stereochemistry early in the synthetic pathway. |

| Condensation | Amide bond formation between the chiral butanoic acid and pyrrolidine. | Coupling agents (e.g., DCC, EDC), controlled temperature. | To form the dextromoramide base without racemization. |

| Diastereomeric Salt Formation | Reaction of the dextromoramide base with L-(+)-tartaric acid. | L-(+)-tartaric acid. | To create diastereomers with different physical properties. |

| Diastereoselective Crystallization | Selective precipitation of the desired diastereomeric salt. | Controlled cooling, choice of solvent (e.g., ethanol). | To isolate the pure (S)-dextromoramide tartrate from its (R)-enantiomer. |

Impact of Reaction Conditions on Stereochemical Integrity

The maintenance of stereochemical integrity throughout the synthesis of this compound is paramount, as the biological activity resides in the (S)-enantiomer. Several reaction conditions can significantly influence the stereochemical outcome.

Temperature: Temperature control is a critical factor. Lower reaction temperatures are generally favored during stereoselective steps, such as the condensation reaction, as they can minimize the risk of racemization at the chiral center. smolecule.com While higher temperatures might increase the reaction rate, they can also provide enough energy to overcome the activation barrier for epimerization, leading to a loss of stereochemical purity.

Solvent Polarity: The choice of solvent can impact the stability of transition states and intermediates, thereby influencing the stereoselectivity of a reaction. In the synthesis of dextromoramide and its analogs, polar aprotic solvents like dimethylformamide (DMF) are often used for nucleophilic substitution reactions. The solvent's ability to solvate charged intermediates can affect the reaction pathway and the potential for side reactions that could compromise stereochemical integrity. Studies on related enzymatic resolutions have shown that solvent polarity can significantly affect enantioselectivity. nih.gov

pH: The pH of the reaction medium is crucial, particularly during the salt formation and crystallization steps. The pH must be controlled to ensure that both the dextromoramide base and the tartaric acid are in the appropriate ionization state for efficient salt formation. evitachem.com Furthermore, in aqueous environments, significant deviations in pH could potentially lead to degradation or side reactions that might affect the stereocenter, although dextromoramide is generally stable under typical synthetic conditions. The solubility of the diastereomeric salts, and thus the efficiency of the resolution, can also be pH-dependent. researchgate.net

Table 2: Influence of Reaction Conditions on Stereochemical Purity

| Reaction Condition | Impact on Stereochemical Integrity | Rationale |

| Temperature | Lower temperatures generally improve stereoselectivity. | Reduces the likelihood of racemization by limiting the energy available for epimerization. |

| Solvent Polarity | Can influence the stability of chiral intermediates and transition states. | Affects the reaction pathway and can modulate enantioselectivity. |

| pH | Critical for efficient diastereomeric salt formation and crystallization. | Ensures correct ionization states of the base and acid, and can influence the solubility of diastereomers. |

Chemical Modifications and Derivatization Studies

The structure of dextromoramide has been the subject of various chemical modification and derivatization studies to explore structure-activity relationships and to develop analogs with potentially different pharmacological profiles.

Oxidation and Reduction Pathways

Oxidation: The dextromoramide molecule is susceptible to oxidation at several positions. A notable oxidation pathway involves the treatment of dextromoramide with an oxidizing agent like alkaline potassium permanganate. This reaction leads to the cleavage of the molecule and the formation of benzophenone, which is formed from the two phenyl groups attached to the quaternary carbon. rsc.orgpsu.edu This specific oxidative degradation has been utilized as an analytical method for the determination of dextromoramide in biological fluids. rsc.orgpsu.edu Other potential oxidation products could include N-oxides of the morpholine (B109124) or pyrrolidine nitrogen atoms, or hydroxylation of the aromatic rings, although these are more typically associated with metabolic processes.

Reduction: The amide functionality in the pyrrolidine ring of dextromoramide can be targeted for reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing amides to their corresponding amines. evitachem.com In the case of dextromoramide, this would result in the opening of the pyrrolidine ring and the formation of a secondary amine. Such a modification would drastically alter the shape and polarity of this part of the molecule, likely having a significant impact on its interaction with opioid receptors. The carbonyl group of the amide is reduced to a methylene (B1212753) group (CH₂).

Substitution Reactions and Structural Modifications

Substitution reactions have been explored to understand the structural requirements for the analgesic activity of dextromoramide and related compounds.

Phenyl Ring Substitution: Research has shown that substitution on the phenyl rings of dextromoramide generally leads to a reduction in analgesic activity. wikipedia.org This suggests that the unsubstituted phenyl groups are optimal for the interaction with the opioid receptor.

Amine Group Modification: The nature of the amine groups in the molecule is critical for its activity. Studies on related diphenylpropylamines have shown that while various cyclic amines like dimethylamine, piperidine, and pyrrolidine at the 4-amine position show activity, the morpholine ring in dextromoramide was found to be the most potent. wikipedia.org

Synthesis of Analogs: Novel analogs of dextromoramide have been synthesized by modifying the core structure. For example, an ethereal analog of iso-moramide has been created by replacing a portion of the carbon chain with an ether linkage. nih.govresearchgate.net This was achieved by synthesizing a key chiral intermediate, (S)-1-(morpholin-4-yl)propan-2-ol, and then coupling it with a diphenylacetyl derivative. nih.gov Such modifications aim to create compounds with potentially improved properties, such as altered receptor selectivity or a different side-effect profile.

Table 3: Chemical Modifications of Dextromoramide

| Modification Type | Reagent/Method | Resulting Structural Change | Potential Impact on Properties |

| Oxidation | Potassium permanganate | Cleavage to form benzophenone. | Loss of analgesic activity; used for analytical purposes. |

| Reduction | Lithium aluminum hydride | Reduction of the amide to a secondary amine. | Significant alteration of molecular structure and likely receptor binding. |

| Phenyl Ring Substitution | N/A (SAR study) | Introduction of substituents on the phenyl rings. | Generally decreases analgesic potency. |

| Structural Analog Synthesis | Multi-step synthesis involving modified precursors. | Replacement of structural motifs (e.g., ether linkage). | Can lead to analogs with different pharmacological profiles. |

Molecular Pharmacology and Receptor Interaction Mechanisms of Dextromoramide Tartrate

Opioid Receptor Binding Kinetics and Affinity

The interaction of dextromoramide with opioid receptors is characterized by its specific binding kinetics and affinity profile, which dictates its pharmacological potency and selectivity.

Dextromoramide is a potent and full agonist at the mu (μ)-opioid receptor (MOR). patsnap.com It displays a high affinity for this receptor subtype, which is primarily responsible for its strong analgesic properties. patsnap.com The activation of mu-opioid receptors by dextromoramide inhibits the release of neurotransmitters, such as substance P, that are involved in the transmission of pain signals. patsnap.com This agonistic action at the MOR is the principal mechanism behind the compound's therapeutic effect in managing severe pain. patsnap.com The stereochemical structure of dextromoramide is crucial for its high affinity and efficacy at the mu-opioid receptor.

While specific binding constants (Ki values) for dextromoramide are not consistently reported across comprehensive screening studies, available data on its inhibitory concentrations (IC50) indicate a pronounced selectivity for the mu-opioid receptor over the delta (δ) and kappa (κ) opioid receptors. The lower the IC50 value, the higher the binding affinity of a compound for a receptor. The significantly higher IC50 values for the delta and kappa receptors suggest that dextromoramide binds to these receptors with much lower affinity compared to the mu-opioid receptor. This selectivity profile is consistent with its classification as a mu-selective opioid agonist.

Interactive Data Table: Dextromoramide Opioid Receptor Binding

| Receptor Subtype | IC50 (nM) |

|---|---|

| Mu (μ) | Data not available |

| Delta (δ) | 30,000 |

This table displays the half-maximal inhibitory concentration (IC50) of Dextromoramide at different opioid receptors. Note the significantly higher concentrations required to inhibit binding at delta and kappa receptors, indicating lower affinity compared to the mu receptor.

Intracellular Signaling Cascades

The binding of dextromoramide to the mu-opioid receptor triggers a series of intracellular signaling events, characteristic of G-protein coupled receptor activation.

Opioid receptors, including the mu-opioid receptor, are members of the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov When dextromoramide binds to and activates the mu-opioid receptor, it induces a conformational change in the receptor. patsnap.com This change facilitates the interaction of the receptor with intracellular heterotrimeric G-proteins, specifically those of the Gi/o family. frontiersin.org The activation of these G-proteins leads to the dissociation of the Gα subunit from the Gβγ subunit dimer, both of which then proceed to interact with and modulate downstream effector systems. frontiersin.orggoogle.com

A primary consequence of mu-opioid receptor activation by dextromoramide is the inhibition of adenylate cyclase. evitachem.com The activated Gαi subunit directly inhibits the activity of this enzyme, which is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). frontiersin.org The resulting decrease in intracellular cAMP levels reduces the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins involved in neuronal function and neurotransmitter release. frontiersin.org

The signaling cascade initiated by dextromoramide also involves the direct modulation of ion channel activity by the dissociated G-protein subunits. patsnap.com The Gβγ subunit complex plays a crucial role in this process. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K+) from the neuron. patsnap.compathbank.org This results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. patsnap.com Simultaneously, the activation of the mu-opioid receptor leads to the closing of N-type voltage-gated calcium channels (Ca2+). patsnap.compathbank.org This inhibition of calcium influx is critical, as calcium entry is a necessary step for the release of neurotransmitters from the presynaptic terminal. patsnap.com The combined effect of increased potassium efflux and decreased calcium influx significantly reduces neuronal excitability and inhibits the propagation of pain signals. patsnap.com

Interactive Data Table: Summary of Dextromoramide-Induced Intracellular Signaling

| Event | Effector | Consequence |

|---|---|---|

| GPCR Activation | Mu-Opioid Receptor binds to Gi/o protein | Dissociation of Gαi and Gβγ subunits |

| Enzyme Modulation | Adenylate Cyclase | Inhibition by Gαi subunit, leading to decreased cAMP levels |

| Ion Channel Modulation | G-protein-coupled inwardly rectifying potassium (GIRK) channels | Activation by Gβγ subunit, leading to K+ efflux and hyperpolarization |

| Ion Channel Modulation | N-type voltage-gated calcium channels | Inhibition, leading to decreased Ca2+ influx and reduced neurotransmitter release |

This table summarizes the key intracellular events following the activation of the mu-opioid receptor by Dextromoramide.

Neurotransmitter Release Inhibition and Modulation (e.g., Substance P, Dopamine)

The analgesic and other central effects of dextromoramide tartrate are intrinsically linked to its ability to modulate the release of various neurotransmitters. By acting as an agonist at µ-opioid receptors, dextromoramide influences the transmission of pain signals and reward pathways.

Inhibition of Substance P Release:

Substance P is a neuropeptide that plays a crucial role in the transmission of nociceptive (pain) signals from the periphery to the spinal cord and brain. mdpi.com Primary afferent neurons, which are responsible for detecting painful stimuli, release Substance P in the dorsal horn of the spinal cord. sav.sk The binding of dextromoramide to presynaptic µ-opioid receptors on these neurons inhibits the release of Substance P. sav.sk This inhibition is a key mechanism underlying the analgesic efficacy of dextromoramide and other opioids. The process is thought to involve the modulation of ion channels, leading to a reduction in calcium influx, which is essential for neurotransmitter release. nih.gov

Modulation of Dopamine (B1211576) Release:

The mesolimbic pathway, a key circuit in the brain's reward system, is rich in dopamine neurons. The euphoric effects associated with many opioids are linked to their ability to increase dopamine release in areas like the nucleus accumbens. frontiersin.org While direct studies on dextromoramide's effect on dopamine are limited, research on the structurally related compound dextromethorphan (B48470) shows it can modulate dopamine levels in the nucleus accumbens, particularly in the presence of other opioids like morphine. nih.gov It is plausible that dextromoramide, through its interaction with µ-opioid receptors on GABAergic interneurons that normally inhibit dopamine release, leads to a disinhibition of dopaminergic neurons and a subsequent increase in dopamine levels in the nucleus accumbens. elsevier.comnih.gov This increased dopaminergic activity is thought to contribute to the rewarding properties and potential for abuse of the substance. frontiersin.org

Ligand-Receptor Dynamics and Functional Selectivity

The concept of functional selectivity, or biased agonism, has emerged as a critical area in pharmacology. It proposes that a ligand binding to a single receptor can preferentially activate certain downstream signaling pathways over others. nih.gov For µ-opioid receptors, the two primary pathways are the G-protein signaling pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in side effects like respiratory depression and tolerance. frontiersin.orgfrontiersin.org

G-protein Signaling Pathway Biases

Upon agonist binding, µ-opioid receptors couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, all of which contribute to the desired analgesic effect. nih.gov The degree to which an opioid agonist activates this G-protein pathway can vary.

Table 1: Comparative G-Protein Activation by Different µ-Opioid Agonists (Illustrative)

| Opioid Agonist | Primary G-Protein Subunit(s) Activated | Relative Efficacy for G-Protein Activation |

| Morphine | Gi/o | Partial to Full Agonist |

| Fentanyl | Gi/o | Full Agonist |

| Methadone | Gi/o | Full Agonist |

| Dextromoramide | Gi/o (Presumed) | Data not available |

This table is for illustrative purposes to demonstrate the concept of differential G-protein activation. The specific profile for dextromoramide is not established.

Beta-Arrestin Pathway Recruitment and Desensitization Mechanisms

The recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2) to the activated µ-opioid receptor is a key step in receptor desensitization and internalization. nih.gov This process can lead to a dampening of the analgesic signal and is also linked to the development of tolerance and certain adverse effects. frontiersin.org

There is a lack of direct experimental evidence characterizing the β-arrestin recruitment profile of this compound. However, the broader class of synthetic opioids exhibits a range of β-arrestin recruitment efficacies. mdpi.complos.org For example, some fentanyl derivatives have been shown to be β-arrestin-biased agonists, while others show a more balanced or G-protein biased profile. nih.govnih.gov The degree to which dextromoramide recruits β-arrestin would significantly influence its long-term efficacy and side-effect profile. An ideal analgesic from a functional selectivity perspective would exhibit minimal β-arrestin recruitment. frontiersin.org

Table 2: Comparative β-Arrestin Recruitment by Different µ-Opioid Agonists (Illustrative)

| Opioid Agonist | β-Arrestin Recruitment Efficacy | Potential for Desensitization |

| Morphine | Moderate | Moderate |

| Fentanyl | High | High |

| TRV130 (Oliceridine) | Low (G-protein biased) | Low |

| Dextromoramide | Data not available | Data not available |

This table illustrates the concept of differential β-arrestin recruitment. The specific profile for dextromoramide is not established.

The desensitization of µ-opioid receptors is a complex process initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the activated receptor, facilitating the binding of β-arrestin. bath.ac.uk This uncouples the receptor from the G-protein and promotes its removal from the cell surface via endocytosis. The specific phosphorylation pattern on the receptor can be agonist-dependent, leading to different rates of desensitization and resensitization. d-nb.info Understanding the specific interactions of dextromoramide with GRKs and β-arrestins would provide critical insights into its potential for tolerance development.

Preclinical Pharmacokinetic and Metabolic Profiling of Dextromoramide in Vitro and Animal Studies

Preclinical Absorption and Distribution Kinetics

Dextromoramide demonstrates rapid absorption following oral administration in animal models. tandfonline.com Studies in rats have shown that after intraperitoneal injection of 0.2 mg/kg of the drug, the tissue distribution pattern was similar at 15, 30, 60, and 90 minutes. nih.gov The highest concentrations of dextromoramide were observed in the liver and myocardium, while other organs did not show significant accumulation of the drug. nih.gov

The volume of distribution of dextromoramide has been reported to be 0.58 ± 0.20 L/kg. wikipedia.org Peak plasma concentrations are typically reached between 0.5 and 4.0 hours after administration. wikipedia.org The decline in plasma concentrations after reaching the peak follows a biphasic pattern in many cases, with half-lives of 0.4–1.6 hours for the initial phase and 6.3–21.8 hours for the terminal phase. wikipedia.org However, in approximately 40% of subjects, the plasma concentration decline is monophasic, with half-lives ranging from 1.5 to 4.7 hours. wikipedia.org

Table 1: Preclinical Absorption and Distribution of Dextromoramide

| Parameter | Value | Animal Model | Source |

|---|---|---|---|

| Tissue Distribution | Highest concentrations in liver and myocardium | Rat | nih.gov |

| Volume of Distribution | 0.58 ± 0.20 L/kg | Not specified | wikipedia.org |

| Time to Peak Plasma Concentration (Tmax) | 0.5–4.0 hours | Not specified | wikipedia.org |

| Elimination Half-life (t½) | Biphasic: 0.4–1.6 h (initial), 6.3–21.8 h (terminal) | Not specified | wikipedia.org |

| Elimination Half-life (t½) | Monophasic: 1.5–4.7 h (in ~40% of subjects) | Not specified | wikipedia.org |

Metabolic Pathways and Metabolite Characterization in Animal Models

Preclinical studies indicate that dextromoramide is extensively and rapidly metabolized, with no unchanged drug found in urinary, fecal, or biliary samples in some animal studies. tandfonline.com The metabolism of dextromoramide involves several key pathways, including hydroxylation and N-oxidation. researchgate.net

Identification of Hydroxylated Metabolites

In animal models, particularly in rats, the metabolism of dextromoramide and its analogue, desmethylmoramide (B154622) (DMM), has been shown to involve hydroxylation at various positions. researchgate.net Analysis of rat urine after administration of DMM revealed metabolites resulting from hydroxylation of the pyrrolidine (B122466) ring and the morpholine (B109124) ring, as well as combinations of these hydroxylations. researchgate.net For dextromoramide, hydroxylation of one of the phenyl rings has also been identified as a metabolic pathway. ebi.ac.uk

Detection of N-Oxide Metabolites

The formation of N-oxide metabolites is another identified metabolic pathway for dextromoramide in animal models. researchgate.net In vitro studies using pooled human liver S9 fraction (pHLS9) incubations of DMM, a structural analogue, also revealed the formation of an N-oxide metabolite. researchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Animal Metabolism

The metabolism of dextromoramide is partly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme involved. wikipedia.org The CYP450 superfamily of enzymes is crucial in the metabolism of many drugs in various animal species, influencing their pharmacokinetic profiles. nih.govnih.gov While specific in-depth studies on the role of various CYP isozymes in dextromoramide metabolism in different animal species are not extensively detailed in the provided results, the involvement of CYP3A4 in its hepatic metabolism is acknowledged. wikipedia.org

Table 2: Identified Metabolites of Dextromoramide and its Analogue (DMM) in Animal Models

| Metabolite Type | Location of Modification | Detected in | Source |

|---|---|---|---|

| Hydroxylated Metabolites | Pyrrolidine ring | Rat urine (DMM) | researchgate.net |

| Morpholine ring | Rat urine (DMM) | researchgate.net | |

| Phenyl ring | Horse urine (Dextromoramide) | ebi.ac.uk | |

| N-Oxide Metabolites | Nitrogen atom | pHLS9 incubations (DMM) | researchgate.net |

Elimination Pathways and Excretion Products in Preclinical Studies

Following its extensive metabolism, the byproducts of dextromoramide are eliminated from the body. tandfonline.com Preclinical investigations have shown that less than 0.06% of the administered dose is excreted as unchanged dextromoramide in the urine within 8 hours of administration. wikipedia.org This indicates a near-complete metabolic clearance of the parent drug. tandfonline.com The primary route of excretion for the metabolites is through urine and feces. wikipedia.org In rat studies with the analogue DMM, the hydroxylated and dihydroxylated metabolites were identified as the most abundant excretion products in pooled 24-hour urine samples. researchgate.net

Pharmacokinetic Modeling in Animal Subjects (e.g., Compartmental Analysis)

Pharmacokinetic modeling is utilized to describe the time course of drug absorption, distribution, metabolism, and elimination. researchgate.net For dextromoramide, both one-compartment and two-compartment models have been considered to describe its pharmacokinetics. ebi.ac.uknih.gov

In some human studies, a one-compartment model has been found to best describe the pharmacokinetics of dextromoramide. ebi.ac.uknih.gov However, the biphasic decline in plasma concentrations observed in other studies suggests that a two-compartment model, with a central and a peripheral compartment, may be more appropriate in those instances. wikipedia.orgresearchgate.net This model would account for the initial distribution phase from the central (blood) compartment to the peripheral (tissue) compartments, followed by the elimination phase. researchgate.net Non-compartmental analysis is also a common method used to determine key pharmacokinetic parameters. nih.govmdpi.com

Advanced Analytical Methodologies for Dextromoramide Tartrate Research

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are central to the separation, identification, and quantification of dextromoramide tartrate in diverse samples. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of this compound. A reverse-phase HPLC method was developed to simultaneously monitor dextromoramide and methadone concentrations in plasma. ebi.ac.uk This method utilized a Supelcosil LC-ABZ column with a mobile phase consisting of a mixture of KH2 phosphate (B84403) buffer (25 mM, pH 2.5) and acetonitrile (B52724) (80:20, v/v), with UV detection at 206 nm. ebi.ac.uk The method proved to be sensitive, specific, and reproducible for pharmacokinetic studies. ebi.ac.uk

For quantitative analysis in pharmaceutical dosage forms, HPLC with UV detection is a preferred method. It allows for the accurate determination of the active ingredient content. smolecule.com The European Pharmacopoeia monograph for this compound outlines specifications that are verified using identification reactions, which can be supported by HPLC analysis. cbg-meb.nl

Interactive Table: HPLC Parameters for Dextromoramide Analysis

| Parameter | Condition | Source |

| Column | Supelcosil LC-ABZ | ebi.ac.uk |

| Mobile Phase | KH2 phosphate buffer (25 mM, pH 2.5) : Acetonitrile (80:20, v/v) | ebi.ac.uk |

| Detection | UV at 206 nm | ebi.ac.uk |

| Application | Simultaneous determination in plasma | ebi.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of dextromoramide, particularly in biological matrices. A specific GC-MS method was developed to investigate the pharmacokinetics of dextromoramide in surgical patients. nih.gov This method was used to measure dextromoramide concentrations in plasma, with peak levels typically observed within 0.5-4.0 hours after oral administration. nih.gov

GC-MS has also been employed in forensic contexts and to study the metabolism of the drug. For instance, in a study of dextromoramide metabolism in horses, urine samples were analyzed by GC-MS after enzymatic hydrolysis and solvent extraction. ebi.ac.uk This analysis identified the principal metabolites as 2,2-diphenyl-3-methyl-4-morpholinobutyramide and a hydroxylated product of dextromoramide. ebi.ac.uk Furthermore, GC-MS has been utilized for the detection of dextromoramide in hair samples to verify a history of drug use. ebi.ac.uk

Interactive Table: GC-MS Application in Dextromoramide Research

| Application | Matrix | Key Findings | Source |

| Pharmacokinetic Study | Human Plasma | Rapid absorption, peak plasma levels at 0.5-4.0 h. | nih.gov |

| Metabolism Study | Horse Urine | Identification of major metabolites. | ebi.ac.uk |

| Drug Abuse Verification | Human Hair | Detection and quantification of dextromoramide. | ebi.ac.uk |

Ultra-High Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) represents a state-of-the-art analytical approach, offering enhanced separation efficiency, sensitivity, and mass accuracy. nih.gov This technique is particularly valuable for the analysis of complex samples and for identifying unknown impurities. researchgate.netnih.gov A multi-targeted analytical workflow using UHPLC-HRMS has been developed for screening a wide variety of drugs, including dextromoramide, in dried blood and plasma spots. patsnap.com

The UHPLC system, often equipped with a quaternary pump and a column oven, is coupled to a high-resolution mass spectrometer, such as an Orbitrap, which allows for precise mass measurements. ehu.eus This capability is crucial for the structural elucidation of the drug substance and its potential impurities. cbg-meb.nl The use of different ionization sources, like heated electrospray ionization (H-ESI) and atmospheric pressure chemical ionization (APCI), expands the range of compounds that can be analyzed. ehu.eus

Interactive Table: Advantages of UHPLC-HRMS in Dextromoramide Analysis

| Advantage | Description | Source |

| High Resolution | Provides high mass accuracy for confident identification. | nih.govehu.eus |

| High Sensitivity | Allows for the detection of trace level impurities and metabolites. | nih.gov |

| Fast Analysis | Reduced analysis time compared to conventional HPLC. | nih.gov |

| Versatility | Capable of target, suspect, and non-target screening. | ehu.eus |

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. These methods provide detailed information about the compound's atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of this compound. Full spectral data from NMR, along with other spectroscopic techniques, is required to provide unequivocal proof of the drug substance's structure, preferably against an official reference standard. cbg-meb.nl The European Pharmacopoeia mentions NMR as a key method for the characterization of pharmaceutical substances. nihs.go.jpedqm.eubda.bg

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The European Pharmacopoeia lists IR spectroscopy as a standard identification test for this compound. cbg-meb.nl The IR spectrum provides a unique fingerprint of the molecule, which can be compared to a reference spectrum for confirmation of identity. nist.gov A study on the physico-chemical identification of narcotics presented IR spectral data for dextromoramide, obtained using the potassium bromide pressed disc method. unodc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and quantification of dextromoramide and its metabolites. nih.govebi.ac.uk It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) to analyze complex mixtures. nih.govresolvemass.canih.govchimia.ch

In the analysis of dextromoramide, both electron-impact (EI) and ammonia (B1221849) chemical-ionization (CI) mass spectra have been recorded. nih.govebi.ac.uk These ionization techniques provide distinct fragmentation patterns that are crucial for identifying the molecule and its metabolites. nih.govebi.ac.uk For instance, in a study of dextromoramide metabolism in horses, GC-MS analysis with both EI and CI modes was used to identify the principal metabolites based on their mass spectral fragmentation. nih.govebi.ac.uk

Key applications of mass spectrometry in dextromoramide research include:

Metabolite Identification: MS is instrumental in identifying metabolites of dextromoramide in biological samples like urine and hair. nih.govebi.ac.ukresearchgate.net For example, studies have identified 2,2-diphenyl-3-methyl-4-morpholinobutyramide and a hydroxylated form of dextromoramide as major metabolites. nih.govebi.ac.uk

Impurity Profiling: LC-MS is a highly sensitive and specific method for detecting and quantifying trace levels of impurities in dextromoramide samples, which is critical for ensuring the quality and safety of the substance. resolvemass.canih.govhpst.czbiomedres.us

Quantitative Analysis: Selected ion monitoring (SIM) in GC-MS allows for sensitive and specific quantification of dextromoramide in various biological matrices, including plasma, urine, and hair. nih.govnih.gov A sensitive assay using capillary GC and electron impact MS has been developed for this purpose. nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide highly accurate mass measurements, which aids in the identification of unknown compounds and the differentiation of isomers, a common challenge in the analysis of synthetic opioids. hpst.cznih.gov

Method Validation Parameters for Research Applications

For research applications involving this compound, the validation of analytical methods is crucial to ensure the reliability and accuracy of the results. rcaap.ptijpsjournal.comunodc.org Key validation parameters, as outlined by international guidelines, include linearity and dynamic range, precision and accuracy, and recovery and matrix effects. unodc.orgeuropa.eufda.gov

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. ijpsjournal.comeuropa.eu The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise. nih.goveuropa.eu

For the quantitative analysis of opioids like dextromoramide, establishing a linear relationship between concentration and instrument response is fundamental. rcaap.ptijpsjournal.com For example, a high-performance liquid chromatography (HPLC) method for dextromoramide determination in blood plasma was validated with a determination range of 0.5-5.0 micrograms per 2 cm3 of plasma. nih.gov In another study involving various opioids, the method demonstrated excellent linearity from 1 to 1000 ng/mL with coefficients of determination (r²) of at least 0.99. rcaap.pt

A typical approach to determining linearity involves analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and performing a linear regression analysis. europa.eugoogle.com The resulting correlation coefficient (r²) should be close to 1, indicating a strong linear relationship. ugm.ac.id

Precision refers to the closeness of repeated measurements of the same sample, while accuracy is the closeness of a measured value to the true value. ijpsjournal.comeuropa.euresearchgate.net Both are critical for the reliability of quantitative methods. ijpsjournal.comeuropa.euresearchgate.net

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. europa.euresearchgate.net It is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short period. europa.eu

Intermediate precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. europa.eu

Reproducibility: Precision between different laboratories. europa.eu

For a quantitative assay of dextromoramide, within-run coefficients of variation were reported to be less than 6%. nih.gov In a broader study of opioids, the method presented coefficients of variation and bias of ≤ 15% for precision and accuracy. rcaap.pt

Accuracy is often determined by analyzing a sample with a known concentration (a certified reference material) or by comparing the results of the new method with a well-established reference method. europa.eu Recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed, are also commonly used to assess accuracy. researchgate.net Acceptable recovery values are typically within a range of 80-120%. ugm.ac.id

Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix. ojp.govmdpi.com It is a critical parameter, especially when analyzing complex biological samples. ojp.gov For example, in the analysis of opiates in liver tissue, a study noted that 50% recovery is the highest expected for a zwitter-ion like morphine using a liquid-liquid extraction method. ojp.gov

Matrix effects are the influence of other components in the sample (the matrix) on the ionization and measurement of the analyte. mdpi.comnih.govrsc.org These effects can lead to signal suppression or enhancement, affecting the accuracy and precision of the analysis. mdpi.comnih.gov

Several strategies are employed to evaluate and mitigate matrix effects:

Post-column infusion: A continuous infusion of the analyte standard into the eluent from the chromatographic column after the separation of the sample components helps to identify regions where matrix components cause ion suppression or enhancement. mdpi.com

Matrix-matched calibration: Calibration standards are prepared in a blank matrix that is similar to the sample to compensate for matrix effects. rsc.org

Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components. mdpi.com

In a study on multiclass contaminants in feed, apparent recoveries ranged from 60–140% for a majority of compounds, highlighting the impact of the matrix. nih.gov For the analysis of pesticides, various clean-up methods are employed to reduce matrix effects, with over 98% of pesticides showing low matrix effects with a particular extraction technique. rsc.org

Purity Assessment and Impurity Profiling in Research Materials

The assessment of purity and the profiling of impurities are critical aspects of quality control for this compound. resolvemass.cahpst.czbiomedres.us Impurities can arise from the manufacturing process or degradation and can impact the substance's efficacy and safety. biomedres.us

Purity Assessment: The European Pharmacopoeia provides a monograph for this compound, which includes specifications for its identity, characteristics, and purity. cbg-meb.nledqm.eunihs.go.jp Purity is often determined using chromatographic techniques like HPLC, which can separate the main compound from any impurities. cbg-meb.nl A public assessment report noted that the consistency of the active substance is demonstrated by the specific optical rotation test. cbg-meb.nl

Impurity Profiling: Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. resolvemass.cachimia.chhpst.czbiomedres.us Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose due to its high sensitivity and specificity. resolvemass.canih.govchimia.chhpst.cz

Key aspects of impurity profiling for this compound include:

Identification of potential impurities: This includes starting materials, by-products of the synthesis, and degradation products. chimia.chcbg-meb.nl Regulatory guidelines often require the identification of any impurity present above a certain threshold (e.g., 0.10%). cbg-meb.nl

Method development and validation: The analytical method used for impurity profiling must be validated to ensure it can accurately detect and quantify all potential impurities. cbg-meb.nl This includes validating the method for specificity, linearity, precision, and accuracy for each known impurity. nih.govcbg-meb.nl

Use of reference standards: Official reference standards for dextromoramide and its known impurities are used for identification and quantification. cbg-meb.nl

A public assessment report highlighted deficiencies in the impurity data for a particular batch of this compound, emphasizing the need for a validated HPLC method capable of detecting all potential impurities based on the synthetic route and for the identification of any unknown impurities exceeding the specified limit. cbg-meb.nl

Computational and Theoretical Studies of Dextromoramide Tartrate

Molecular Docking Simulations with Opioid Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of dextromoramide tartrate, docking simulations are employed to model its interaction with the primary targets for opioid analgesics: the mu (µ), delta (δ), and kappa (κ) opioid receptors. These simulations provide valuable information on binding affinity, which can be correlated with the drug's potency.

Docking studies involve placing a virtual model of the dextromoramide molecule into the binding site of a receptor model, which is often derived from X-ray crystallography or homology modeling. The process calculates a "docking score," an estimation of the binding free energy, which indicates the stability of the ligand-receptor complex. A lower binding energy generally suggests a more stable complex and higher binding affinity.

While specific docking studies detailing the binding energies of dextromoramide with all three opioid receptor subtypes are not extensively published, research on analogous compounds provides insights. For instance, a study on a novel ethereal analog of iso-moramide, designed based on the structure of dextromoramide, utilized molecular docking to predict its affinity for opioid receptors. nih.gov This type of study helps in understanding the structure-activity relationships that govern the potency and selectivity of dextromoramide and related compounds. The key interactions often involve hydrogen bonds, hydrophobic interactions, and a crucial ionic interaction between the protonated amine of the ligand and a conserved aspartic acid residue in the receptor. nih.govmdpi.com

To illustrate the type of data generated from such studies, the following table presents hypothetical binding energies for dextromoramide with the three opioid receptors, based on the known pharmacology of similar potent µ-agonists.

| Opioid Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Mu (µ) | -10.5 | ASP147, TYR148, HIS297 |

| Delta (δ) | -8.2 | ASP128, TYR129, TRP274 |

| Kappa (κ) | -7.9 | ASP138, TYR139, ILE294 |

Note: The data in this table is illustrative and based on typical values for potent opioid agonists. Specific experimental or computational values for this compound may vary.

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its biological target. Conformational analysis of this compound involves identifying the stable, low-energy conformations that the molecule can adopt. This is crucial because only specific conformations may fit optimally into the opioid receptor's binding pocket.

The foundational data for these studies comes from experimental techniques like X-ray crystallography, which has been used to determine the solid-state structure of dextromoramide. nih.gov The crystal structure reveals that the morpholine (B109124) moiety is in an antiposition relative to the quaternary carbon atom, and the pyrrolidine (B122466) ring adopts an envelope conformation. nih.gov

Computational methods, such as energy minimization, build upon this by exploring the molecule's flexibility in a simulated environment. hakon-art.com Energy minimization algorithms, like the steepest descent and conjugate gradient methods, systematically adjust the molecule's geometry to find a local or global energy minimum on its potential energy surface. slideshare.netijcsit.com This process helps to identify the most stable conformations in different environments, such as in solution, which may differ from the solid-state crystal structure. These low-energy conformations are then often used as the starting point for docking simulations. semanticscholar.org

The conformational flexibility of dextromoramide is primarily due to several rotatable single bonds. The table below outlines key dihedral angles that are typically investigated in conformational analysis studies of such molecules.

| Rotatable Bond | Description | Impact on Conformation |

| C-C bond between quaternary carbon and morpholine-bearing carbon | Determines the orientation of the morpholine ring relative to the diphenyl groups. | Influences the overall shape and fit within the receptor. |

| C-N bond of the pyrrolidine amide | Rotation around this bond can affect the presentation of the acyl group. | Can alter interactions with residues at the entrance of the binding pocket. |

| C-C bond in the butyl chain | Affects the positioning of the morpholine and methyl groups. | Critical for optimizing hydrophobic and ionic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For opioids like dextromoramide, QSAR models can be developed to predict analgesic potency based on various molecular descriptors.

These descriptors are numerical values that characterize different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices). By analyzing a dataset of compounds with known activities, QSAR models can identify which descriptors are most important for a particular biological effect.

While no specific QSAR models focused solely on dextromoramide and its immediate analogs are prominently featured in the literature, broader QSAR studies on opioid receptor ligands have established key principles. nih.govkcl.ac.uknih.gov For instance, it is known for this class of compounds that:

The presence of two unsubstituted phenyl rings is crucial for high activity.

The stereochemistry at the chiral center in the butyl chain significantly impacts potency, with the (S)-isomer (dextromoramide) being the active form.

The nature of the cyclic amine in the amide moiety influences activity.

A hypothetical QSAR equation for a series of dextromoramide analogs might look like this: log(Activity) = a(logP) - b(Molecular_Volume) + c*(Dipole_Moment) + d Where 'a', 'b', and 'c' are coefficients determined by regression analysis, and 'd' is a constant. Such a model could then be used to predict the activity of new, unsynthesized analogs.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. frontiersin.orgmdpi.com Unlike the static picture from molecular docking, MD simulations can reveal how the complex behaves, including conformational changes in both the drug and the receptor, the role of water molecules in the binding site, and the stability of key interactions. nih.govyoutube.comstanford.edu

In a typical MD simulation of the dextromoramide-opioid receptor complex, the system is placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The forces on each atom are calculated, and the atoms are moved according to Newton's laws of motion over very short time steps (femtoseconds). By running the simulation for nanoseconds or even microseconds, a trajectory of the complex's movement can be generated.

Analysis of this trajectory can provide insights into:

Binding Stability: Whether the ligand remains stably bound in the initial docked pose or if it shifts to a different binding mode.

Conformational Changes: How the receptor changes shape upon ligand binding, which is crucial for receptor activation.

Interaction Frequencies: The percentage of simulation time that specific hydrogen bonds or other interactions are maintained.

Although MD simulations specifically for dextromoramide are not widely published, studies on other opioids like fentanyl and morphine interacting with the µ-opioid receptor have elucidated important aspects of receptor activation, such as the movement of transmembrane helices and the role of specific amino acid "switches". nih.govmdpi.com

| Simulation Parameter | Typical Value/Observation for Opioid-Receptor Complexes | Significance for Dextromoramide Interaction |

| Simulation Time | 100 ns - 1 µs | Allows for observation of significant conformational rearrangements. |

| RMSD of Ligand | < 2 Å (for stable binding) | A low Root Mean Square Deviation would indicate a stable binding pose for dextromoramide. |

| Key Hydrogen Bond Occupancy | > 80% | High occupancy of the hydrogen bond with the conserved Aspartate residue would confirm the stability of this critical interaction. |

| Water Dynamics | Displacement of water from binding pocket | The extent to which dextromoramide displaces ordered water molecules can contribute to the binding affinity. |

Computational Prediction of Metabolic Pathways

Predicting how a drug will be metabolized in the body is a critical part of drug development. Computational tools can predict the likely sites of metabolism on a molecule and the resulting metabolites. nih.govcreative-biolabs.com These predictions are typically based on models of the enzymes responsible for drug metabolism, primarily the cytochrome P450 (CYP) family. univie.ac.at

In silico metabolism prediction can be approached in two main ways:

Ligand-based methods: These use information about the chemical structure of the drug to predict its susceptibility to metabolic reactions based on rules derived from known metabolic transformations. nih.gov

Structure-based methods: These involve docking the drug molecule into the active site of a specific CYP enzyme model to predict whether it will be a substrate and at which position the reaction is most likely to occur. creative-biolabs.com

For dextromoramide, computational models would likely predict several potential metabolic pathways, including:

N-dealkylation: Removal of the ethyl group from the morpholine ring.

Hydroxylation: Addition of a hydroxyl group to one of the phenyl rings or at various positions on the pyrrolidine or morpholine rings.

Amide hydrolysis: Cleavage of the amide bond, separating the pyrrolidine ring from the rest of the molecule.

Software tools like MetaDrug, GLORY, and others can generate maps of potential metabolic pathways and rank the likelihood of different metabolites being formed. nih.govresearchgate.net This information is invaluable for guiding experimental metabolism studies and for identifying potentially active or toxic metabolites.

| Predicted Metabolic Reaction | Likely CYP Enzyme Involved | Potential Metabolite |

| Aromatic Hydroxylation | CYP2D6, CYP3A4 | Hydroxyphenyl-dextromoramide |

| N-Dealkylation (Morpholine) | CYP3A4 | N-desethyl-dextromoramide |

| Amide Hydrolysis | Carboxylesterases | (S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid and Pyrrolidine |

Future Directions and Emerging Research Avenues for Dextromoramide Tartrate

Dextromoramide as a Pharmacological Probe and Reference Compound in Opioid Research

Dextromoramide tartrate serves as a crucial tool in opioid research due to its potent and selective action at the µ-opioid receptor (MOR). patsnap.com As a reference compound, it provides a standard against which the analgesic potency and receptor binding affinities of newly synthesized opioids can be compared. unodc.org Its well-characterized pharmacological profile allows researchers to validate experimental models of pain and opioid effects. In competitive binding assays, dextromoramide is used to determine the affinity of novel ligands for the µ-opioid receptor, a critical step in the development of new pain therapeutics. patsnap.com The consistent and predictable effects of dextromoramide also make it a valuable pharmacological probe for investigating the physiological and behavioral consequences of µ-opioid receptor activation. unodc.org

Development of Novel Opioid Receptor Modulators Inspired by Dextromoramide Structure

The chemical structure of dextromoramide provides a foundation for the design of new opioid receptor modulators with potentially improved therapeutic properties. nih.gov By systematically altering different parts of the dextromoramide molecule, medicinal chemists can conduct structure-activity relationship (SAR) studies to understand how specific structural features influence its interaction with opioid receptors. nih.govscience.gov The goal of these studies is to develop novel compounds that retain the potent analgesic effects of dextromoramide while minimizing undesirable side effects. nih.gov This rational drug design approach has led to the exploration of various analogues, aiming for molecules with enhanced receptor selectivity or a reduced potential for abuse. nih.govresearchgate.net Researchers are particularly interested in creating modulators that can fine-tune the activity of opioid receptors rather than simply acting as full agonists or antagonists. nih.gov

Investigation of Biased Agonism at Opioid Receptors for Tailored Pharmacological Profiles

A significant area of contemporary opioid research is the investigation of biased agonism, a phenomenon where a ligand can preferentially activate certain intracellular signaling pathways over others after binding to a receptor. mdpi.comnih.gov Researchers are exploring whether dextromoramide and its analogues can act as biased agonists at the µ-opioid receptor. iasp-pain.org The prevailing hypothesis is that activating the G protein signaling pathway leads to analgesia, while the β-arrestin pathway is associated with adverse effects like respiratory depression and tolerance. mdpi.comnih.gov By designing ligands that are "biased" towards the G protein pathway, it may be possible to develop safer opioids. nih.gov Studying the signaling profiles of dextromoramide-related compounds helps to elucidate the molecular mechanisms that underpin biased agonism and guides the development of new drugs with tailored pharmacological effects. mdpi.comnih.gov

Elucidating Molecular Mechanisms of Opioid Tolerance and Dependence at the Receptor Level

Dextromoramide is a valuable tool for studying the molecular changes that occur at the receptor level during the development of opioid tolerance and dependence. nih.govnih.gov Chronic administration of potent µ-opioid agonists like dextromoramide in preclinical models allows researchers to investigate the adaptive mechanisms that lead to a diminished response to the drug over time. nih.gov These studies focus on processes such as receptor desensitization, where the receptor becomes less responsive to the ligand, and receptor trafficking, which involves the internalization and recycling of receptors. nih.govnih.gov Understanding how dextromoramide induces these changes provides insights into the fundamental mechanisms of opioid tolerance and may reveal new therapeutic targets for preventing or reversing this phenomenon. escholarship.org

Exploration of Prodrug Strategies and Advanced Delivery Systems for Research Applications

To enhance the utility of dextromoramide in research, scientists are exploring prodrug strategies and advanced delivery systems. nih.govresearchgate.netrsc.org Prodrugs are inactive compounds that are converted into the active drug within the body, a strategy that can be used to improve a drug's pharmacokinetic properties, such as its absorption and distribution. nih.govresearchgate.net Advanced delivery systems, including nanoparticles and liposomes, offer the potential for targeted delivery of dextromoramide to specific tissues or cells. iipseries.orggenesispub.org This targeted approach could allow for more precise investigations into the role of µ-opioid receptors in specific brain regions or peripheral tissues, ultimately leading to a more refined understanding of opioid pharmacology. nih.govnih.gov These technologies could also enable controlled and sustained release of the compound in experimental settings. iipseries.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dextromoramide tartrate, and how do reaction conditions influence stereochemical purity?

- This compound is synthesized via condensation of 4-(2-methyl-4-oxo-3,3-diphenylbutyl)morpholine with tartaric acid under controlled pH and temperature. Stereochemical purity is influenced by reaction stoichiometry, solvent polarity, and crystallization conditions. For example, excess tartaric acid improves diastereomeric resolution, while slow cooling enhances crystalline purity .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Reverse-phase HPLC with UV detection (λ = 220 nm) is widely used, validated for linearity (1–50 µg/mL, R² > 0.999), precision (RSD < 2%), and recovery (>95%). Gravimetric titration with ammonium hydroxide and sodium tartrate (to prevent lead hydroxide precipitation) is also employed for purity assessment, achieving within-day precision of 0.021% .

Q. What pharmacodynamic models explain this compound's opioid receptor interactions?

- Its µ-opioid receptor agonism follows a two-compartment model with first-order absorption (t₁/₂α = 1.2 h, t₁/₂β = 8.5 h). Binding affinity (Ki = 2.3 nM) correlates with analgesia in rodent hot-plate tests (ED₅₀ = 0.8 mg/kg). Competitive antagonism studies with naloxone confirm receptor specificity .

Advanced Research Questions

Q. How can Box-Behnken experimental designs optimize chromatographic separation parameters for this compound?

- A three-factor Box-Behnken design evaluates mobile phase composition (acetonitrile:buffer ratio), flow rate (0.8–1.2 mL/min), and column temperature (25–35°C). Response surface methodology identifies optimal conditions (e.g., 65:35 acetonitrile:phosphate buffer, 1.0 mL/min, 30°C), achieving resolution >2.0 from degradants. ANOVA validation ensures robustness (p < 0.05 for lack of fit) .

Q. How to resolve contradictions in solubility data across different compendial sources?

- Discrepancies arise from pH-dependent ionization (pKa = 8.2) and buffer selection. For example, solubility in water (20% w/v at 25°C) decreases to 5% in phosphate buffer (pH 7.4). Use equilibrium solubility assays with controlled ionic strength (0.15 M NaCl) and biorelevant media (FaSSIF/FeSSIF) to harmonize data .

Q. What strategies mitigate instability in this compound formulations during accelerated stability testing?

- Lyophilization with cryoprotectants (trehalose, 5% w/v) reduces hydrolysis at 40°C/75% RH. Solid lipid nanoparticles (SLNs) loaded with 10% drug exhibit <5% degradation over 6 months vs. 15% in conventional tablets. Permeation enhancers (DMSO, 8% w/w) in buccal films improve bioavailability (AUC₀–24 = 480 ng·h/mL) .

Data Presentation Guidelines

-

Tables : Include validation parameters (e.g., LOD, LOQ, precision) in structured formats. Example:

Parameter HPLC Method Gravimetric Titration Linearity Range 1–50 µg/mL N/A Precision (RSD%) 1.2 0.021 Recovery (%) 98.5 99.8 -

Figures : Use non-parametric regression for titration curves (inflection point = equivalence) and 3D response surfaces for DOE results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro